molecular formula C11H10ClNO3 B13478308 Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride

Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride

Cat. No.: B13478308
M. Wt: 239.65 g/mol
InChI Key: PHFUDMCUFFHRBB-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H9NO3·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxyquinoline-2-carboxylate hydrochloride typically involves the reaction of 6-hydroxyquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the ester derivative. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-hydroxyquinoline-2-carboxylate hydrochloride involves its interaction with various molecular targets. The hydroxyl group and the quinoline ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Methyl 6-hydroxyquinoline-2-carboxylate hydrochloride can be compared with other quinoline derivatives:

Uniqueness: The unique positioning of the hydroxyl group at the 6-position in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

methyl 6-hydroxyquinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H9NO3.ClH/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10;/h2-6,13H,1H3;1H

InChI Key

PHFUDMCUFFHRBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O.Cl

Origin of Product

United States

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